

Application Notes and Protocols for 306-O12B in Liver-Specific Gene Knockdown

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 306-O12B

Cat. No.: B10829778

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Introduction:

306-O12B is a novel, ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the targeted delivery of genetic material to the liver.^{[1][2]} These LNPs have demonstrated high efficiency in mediating liver-specific gene knockdown, offering a promising platform for therapeutic applications, particularly in the context of CRISPR-Cas9 based genome editing.^{[3][4][5]} The **306-O12B** LNP system has been shown to be significantly more effective than the FDA-approved MC-3 LNP for hepatic delivery of nucleic acids.^{[4][5]}

This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of **306-O12B** in liver-specific gene knockdown, with a primary focus on the successful in vivo knockdown of the Angiopoietin-like 3 (Angptl3) gene in mice. This gene is a key regulator of lipid metabolism, and its knockdown leads to a significant reduction in serum levels of ANGPTL3 protein, LDL cholesterol, and triglycerides.^{[3][4][5]}

Data Presentation

Table 1: In Vivo Efficacy of 306-O12B LNP vs. MC-3 LNP for Angptl3 Gene Knockdown

| Parameter | 306-O12B LNP | MC-3 LNP | Reference |
|--|--------------|----------|---|
| Median Gene Editing Rate in Liver | 38.5% | 14.6% | [4] [6] |
| Reduction in Serum ANGPTL3 Protein | 65.2% | 25% | [4] [6] |
| Reduction in Serum LDL-C | 56.8% | 15.7% | [4] [6] |
| Reduction in Serum Triglycerides | 29.4% | 16.3% | [4] [6] |
| Data obtained from wild-type C57BL/6 mice seven days after a single intravenous injection of LNPs co-formulated with Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg. [6] | | | |

Table 2: Long-Term Efficacy of a Single Dose of 306-O12B LNP for Angptl3 Knockdown (100 Days Post-Injection)

| Total RNA Dose | Reduction in Serum ANGPTL3 | Reduction in Serum LDL-C | Reduction in Serum Triglycerides | Reference |
|----------------|----------------------------|--------------------------|----------------------------------|-----------|
| 3.0 mg/kg | 60% | 48.1% | 28.6% | [7] |

Data demonstrates the durable therapeutic effect of a single administration.[5]
[7]

Table 3: Safety Profile of 306-O12B LNP-mediated Gene Editing

| Safety Parameter | Observation | Reference |
|---------------------------------|---|-----------|
| Off-Target Mutagenesis | No evidence of off-target mutagenesis detected at nine top-predicted sites. | [4][5] |
| Liver Toxicity (ALT/AST levels) | No significant changes in ALT or AST levels, indicating no apparent liver toxicity. | [4] |
| Systemic Inflammatory Response | Cytokine levels returned to baseline 48 hours post-administration, indicating no long-term systemic inflammation. | [4] |

Experimental Protocols

Formulation of 306-O12B Lipid Nanoparticles

This protocol describes the formulation of **306-O12B** LNPs for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).

Materials:

- **306-O12B** lipidoid
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- Cas9 mRNA
- sgRNA targeting the gene of interest (e.g., Angptl3)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

- Prepare the lipid stock solution by dissolving **306-O12B**, Cholesterol, DSPC, and DMG-PEG in ethanol at a molar ratio of 50:38.5:10:1.5.[\[4\]](#)[\[8\]](#)
- Prepare the RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer. A mass ratio of 1:1.2 (Cas9 mRNA/sgRNA) has been shown to be effective.[\[7\]](#)
- The lipid solution and RNA solution are mixed using a microfluidic mixing device.
- The resulting mixture is then dialyzed against PBS to remove ethanol and raise the pH to 7.4, leading to the formation of LNPs.
- The final LNP formulation should have a weight ratio of **306-O12B** to total RNA of 7.5/1.[\[4\]](#)[\[9\]](#)
- Characterize the LNPs for size, polydispersity, and encapsulation efficiency. The average size is expected to be around 110-112 nm.[\[7\]](#)[\[8\]](#)

In Vivo Gene Knockdown in Mice

This protocol details the procedure for systemic administration of **306-O12B** LNPs to achieve liver-specific gene knockdown in mice.

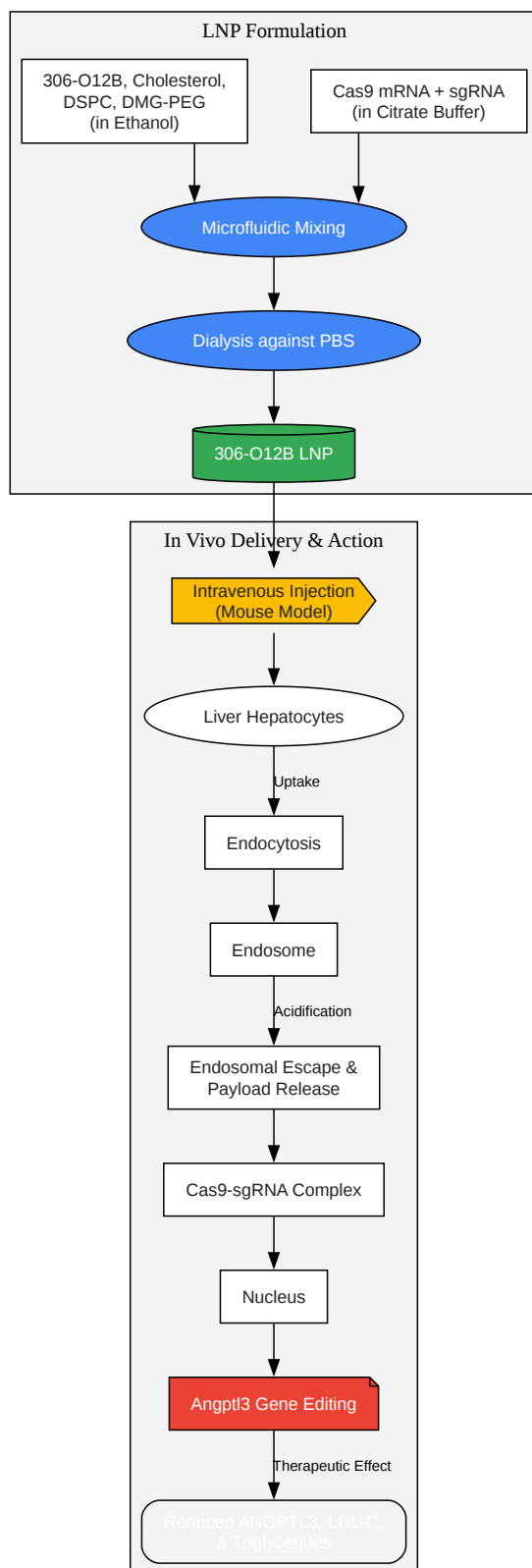
Animal Model:

- Wild-type C57BL/6 mice.[\[4\]](#)

Procedure:

- Acclimatize the mice to the laboratory conditions.
- Dilute the prepared **306-O12B** LNP formulation in sterile PBS to the desired concentration for injection.
- Administer the LNP formulation via a single intravenous (IV) injection.
- Dosages can be varied to titrate the knockdown effect. Doses of 1.0, 2.0, and 3.0 mg/kg of total RNA have been shown to be effective.[\[7\]](#)
- Monitor the animals for any adverse effects.
- Collect blood samples at desired time points (e.g., 7 and 100 days post-injection) to analyze serum levels of the target protein, LDL-C, and triglycerides.[\[4\]](#)[\[7\]](#)
- At the end of the study, euthanize the mice and harvest the liver and other organs for analysis of gene editing efficiency (e.g., via Next-Generation Sequencing) and biodistribution.[\[4\]](#)

Visualizations



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Caption: Experimental workflow for **306-O12B** LNP-mediated gene knockdown.



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Caption: Signaling pathway for Angptl3 knockdown and lipid reduction.

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